molecular formula C4H6FeN2O4 B045234 Ferrous bisglycinate CAS No. 20150-34-9

Ferrous bisglycinate

Cat. No.: B045234
CAS No.: 20150-34-9
M. Wt: 201.95 g/mol
InChI Key: MECJLZIFMOMXPW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ferrous bisglycinate is a chelated iron compound where ferrous iron (Fe²⁺) is bound to two glycine molecules via covalent bonds. This structure enhances stability and bioavailability, making it a preferred choice for treating iron deficiency anemia (IDA) . It is widely used in clinical and food fortification settings due to its efficacy at lower doses and reduced gastrointestinal side effects compared to conventional iron salts .

Preparation Methods

Chelation Chemistry and Prerequisites for Ferrous Bisglycinate Formation

The synthesis of this compound requires adherence to four fundamental chelation criteria:

  • Ligand functionality : Glycine must donate electrons via its amino (NH2-\text{NH}_2) and carboxyl (COOH-\text{COOH}) groups to form covalent and coordinate covalent bonds with Fe2+\text{Fe}^{2+} .

  • Ring structure : Two glycine molecules orient around Fe2+\text{Fe}^{2+}, creating two five-membered heterocyclic rings (Figure 1). X-ray diffraction confirms this tetrahedral geometry minimizes steric hindrance .

  • Stoichiometric ratio : A 2:1 molar ratio of glycine to Fe2+\text{Fe}^{2+} ensures charge neutrality and prevents incomplete chelation .

  • Redox stability : Antioxidants like carbonyl iron dust are critical to suppress Fe2+Fe3+\text{Fe}^{2+} \rightarrow \text{Fe}^{3+} oxidation during synthesis .

Direct Reaction Methods Using Ferrous Sulfate and Glycine

Aqueous Phase Synthesis with Ferrous Sulfate Heptahydrate

A widely cited method involves reacting glycine with ferrous sulfate heptahydrate (FeSO47H2O\text{FeSO}_4\cdot7\text{H}_2\text{O}) in water:

  • Reagents : Glycine, FeSO47H2O\text{FeSO}_4\cdot7\text{H}_2\text{O}, carbonyl iron dust (0.1–5.0‰ of glycine weight), maltodextrin (10–50% of glycine weight), silica (0.1–5.0‰) .

  • Procedure :

    • Dissolve glycine in water (1:4 w/v) at 50–70°C.

    • Add carbonyl iron dust to scavenge dissolved oxygen.

    • Introduce FeSO47H2O\text{FeSO}_4\cdot7\text{H}_2\text{O}, maltodextrin (stabilizer), and silica (anti-caking agent).

    • React at 50–85°C for 20–40 minutes under agitation.

    • Filter and spray-dry the solution at 140–160°C inlet air temperature .

Yield : 490–520 kg per 600 kg initial water, achieving ≤5.0% moisture content .

Table 1: Key Parameters for Aqueous Synthesis

ParameterRange/ValuePurpose
Temperature50–85°CAccelerate chelation
Glycine:FeSO₄ molar ratio1:0.95–1.1Ensure stoichiometric balance
Carbonyl iron dust0.1–5.0‰ of glycinePrevent Fe2+\text{Fe}^{2+} oxidation
Spray-drying inlet temp140–160°CRapid dehydration, minimize degradation

Citric Acid-Mediated Chelation for Enhanced Stability

Sodium Glycinate and Citric Acid Method

An alternative approach uses sodium glycinate and citric acid to form a mixed-ligand chelate:

  • Dissolve sodium glycinate (2 mol) in 0.5 M citric acid.

  • Heat to 55–60°C and add FeO\text{FeO} (1 mol).

  • React for 1 hour to form this compound.

  • Add citric acid (1 mol) and react for 4 hours to yield this compound citrate .

Advantages :

  • Citric acid acts as a secondary ligand, improving solubility and oxidative stability.

  • Final product exhibits no precipitation in pH 8 buffer, confirming chelate integrity .

Industrial-Scale Production and Spray-Drying Optimization

Spray-Drying Parameters

Large-scale synthesis prioritizes spray-drying for rapid processing:

  • Feed concentration : 35–45% (w/w) to balance viscosity and throughput.

  • Inlet/outlet temperatures : 140–160°C and 80–90°C, respectively, to prevent thermal degradation.

  • Homogenizer pressure : 80–120 MPa ensures uniform droplet size .

Challenges :

  • Residual moisture (>5%) risks caking; silica additives mitigate this .

  • Without carbonyl iron dust, ferric iron content rises from 0.5% to 2.3%, altering solution color from yellow-green to reddish .

Role of Additives in Product Stabilization

Maltodextrin and Silica

  • Maltodextrin : Forms a protective matrix around chelate particles, reducing hygroscopicity .

  • Silica : Prevents agglomeration during storage, maintaining flowability .

Carbonyl Iron Dust as Oxygen Scavenger

Comparative studies show omitting 1.5 kg carbonyl iron dust (per 150 kg glycine) increases ferric iron content by 400%, underscoring its necessity in anaerobic conditions .

Comparative Analysis of Synthesis Methods

Table 2: Method Comparison

MethodYieldFerric Iron ContentScalability
Aqueous + spray-drying490 kg≤0.5%High
Citric acid chelation394 kg<0.2%Moderate
Traditional crystallization300 kg1.5–3.0%Low

Key Findings :

  • Spray-drying achieves higher yields and lower oxidation than crystallization.

  • Citric acid methods enhance stability but require longer reaction times (4+ hours).

Chemical Reactions Analysis

Types of Reactions: Ferrous bisglycinate undergoes various chemical reactions, including:

    Oxidation: The ferrous ion (Fe^2+) can be oxidized to ferric ion (Fe^3+).

    Reduction: Under certain conditions, the ferric ion can be reduced back to ferrous ion.

    Substitution: The glycine ligands can be substituted by other ligands in the presence of stronger chelating agents.

Common Reagents and Conditions:

    Oxidation: Oxygen or hydrogen peroxide in an acidic medium.

    Reduction: Reducing agents like ascorbic acid.

    Substitution: Strong chelating agents like ethylenediaminetetraacetic acid (EDTA).

Major Products:

Scientific Research Applications

Nutritional Supplementation

Iron Deficiency and Anemia

Iron deficiency anemia (IDA) is a prevalent condition that can lead to severe health issues, particularly in pregnant women and children. Ferrous bisglycinate has been shown to effectively increase hemoglobin levels and improve iron status in these populations:

  • Pregnant Women : A systematic review indicated that this compound supplementation resulted in higher hemoglobin concentrations (SMD, 0.54 g/dL; P < 0.01) and fewer gastrointestinal adverse events (IRR, 0.36; P < 0.01) compared to other iron supplements . In a retrospective study involving 374 pregnant women, mean hemoglobin levels improved from 8.86 g/dL to 11.27 g/dL, with a compliance rate exceeding 98% .
  • Children : Although the evidence is less robust for children, some studies suggest that this compound can be beneficial in preventing IDA .

Clinical Applications

Safety and Efficacy

This compound is considered safe for various populations, including pregnant women and infants. A recent study demonstrated that 97.6% of pregnant women reported no adverse events while using this compound . This safety profile is critical in clinical settings where patient tolerance is paramount.

Comparative Effectiveness

In clinical trials comparing this compound with traditional iron salts (e.g., ferrous sulfate), results consistently show that this compound is equally effective or superior in raising serum ferritin and hemoglobin levels while minimizing gastrointestinal discomfort:

StudyPopulationTreatment DurationMean Increase in HemoglobinCompliance Rate
Abbas et al. Pregnant women (n=187)8 weeks2.48 g/dL (vs. 1.32 g/dL with sulfate)Not reported
Youssef et al. Pregnant women (n=300)4 weeks2.12 g/dL (vs. lower increases with other treatments)96%
Current Study Pregnant women (n=374)Average of 58 days2.41 g/dL increase>98%

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Case Study: Pregnant Women : In a real-world evaluation involving obstetricians across India, this compound was administered to pregnant women, resulting in significant increases in hemoglobin levels and high tolerability ratings .
  • Case Study: Infants : A study indicated that this compound was effective for preventing IDA in infants, demonstrating its versatility across different age groups .

Mechanism of Action

Ferrous bisglycinate exerts its effects by providing a bioavailable source of iron. The chelate structure allows for efficient absorption in the small intestine, where the iron is released and transported into the bloodstream. The iron then participates in various physiological processes, including hemoglobin synthesis and oxygen transport .

Comparison with Similar Compounds

Ferrous Sulfate

Efficacy and Bioavailability

  • Dose Efficiency : Ferrous bisglycinate achieves comparable or superior hematological outcomes at 25–50% lower doses. For example:
    • In pregnant women, 25 mg/day of this compound matched the efficacy of 50 mg/day of ferrous sulfate in improving hemoglobin (Hb) and ferritin levels .
    • In adolescents, 30 mg of this compound was as effective as 120 mg of ferrous sulfate in preventing IDA .
  • Bioavailability : this compound has 2–4 times higher bioavailability than ferrous sulfate . A study in school-aged children showed that 30 mg of this compound resulted in more sustained correction of ferritin levels over six months compared to ferrous sulfate .

Side Effects

  • Gastrointestinal side effects (e.g., nausea, constipation) are significantly lower with this compound. Compliance rates in pregnant women were 73% for bisglycinate vs. 35% for sulfate due to better tolerability .
Parameter This compound Ferrous Sulfate
Typical Dose (mg/day) 25–30 50–120
Hb Improvement (g/dL) 2.5 ± 1.31 1.8 ± 1.59
GI Side Effects (%) 7.8–8.9 14.1–14.6
Compliance Rate (%) 73 35

Data from

Electrolytic Iron

Efficacy in Food Fortification

  • Bioavailability : this compound is absorbed 4–8 times more effectively than electrolytic iron .

Cost and Stability

  • Electrolytic iron is cheaper (50% the cost of ferrous sulfate) but has poor bioavailability (50% of ferrous sulfate) .

Ferrous Glycine Sulfate

  • In pregnant women with IDA, this compound increased Hb levels more effectively than ferrous glycine sulfate, with fewer side effects .

Sodium Iron EDTA (NaFeEDTA)

  • While NaFeEDTA is another high-bioavailability iron chelate, this compound is preferred for its "natural" labeling and compatibility with multivitamin formulations without causing nutrient losses .

Key Advantages of this compound

Superior Absorption: Enhanced uptake via non-DMT1 pathways reduces competition with dietary inhibitors (e.g., phytates) .

Lower Reactivity : Resists oxidation better than ferrous sulfate, minimizing rancidity in fortified foods .

Clinical Versatility : Effective in diverse populations, including infants, pregnant women, and chronic kidney disease patients .

Limitations and Considerations

  • Cost : this compound is 7.2–18.5 times more expensive than ferrous sulfate, limiting large-scale use in low-income settings .
  • Storage Stability : Requires encapsulation in acidic or high-oxygen environments to prevent Fe³⁺ formation .

Biological Activity

Ferrous bisglycinate is a chelated form of iron that has gained attention for its superior bioavailability and reduced gastrointestinal side effects compared to traditional iron supplements. This article delves into the biological activity of this compound, focusing on its absorption mechanisms, efficacy in treating iron deficiency anemia, particularly in vulnerable populations such as pregnant women, and its overall safety profile.

This compound consists of a ferrous ion (Fe²⁺) chelated with two glycine molecules. This unique structure enhances its stability and solubility, allowing for better absorption in the gastrointestinal tract. Unlike other iron salts, this compound is less affected by dietary inhibitors of iron absorption, such as phytates found in many foods, which contributes to its higher bioavailability .

Absorption Mechanisms

Recent studies have highlighted the mechanisms through which this compound is absorbed:

  • Transporters Involved : Research indicates that this compound increases the expression of key transporters involved in iron uptake, such as DMT1 (Divalent Metal Transporter 1) and PepT1 (Peptide Transporter 1), in intestinal epithelial cells. This was demonstrated in a study involving pig intestinal epithelial cells, where this compound significantly enhanced the expression of these transporters compared to ferrous sulfate .
  • Bioavailability : The chelation with glycine allows for more efficient transport across the intestinal mucosa, potentially leading to improved hemoglobin levels without the common side effects associated with other iron supplements .

Clinical Studies

Numerous clinical studies have evaluated the effectiveness of this compound in treating iron deficiency anemia:

  • Pregnant Women : A systematic review and meta-analysis involving 17 randomized controlled trials (RCTs) showed that supplementation with this compound resulted in a significant increase in hemoglobin levels among pregnant women (Standardized Mean Difference [SMD] = 0.54 g/dL; P < 0.01) and a reduction in gastrointestinal adverse events (Incidence Rate Ratio [IRR] = 0.36; P < 0.01) .
  • Case Study Results : In a retrospective analysis involving 374 pregnant women, those supplemented with this compound showed an improvement in mean hemoglobin from 8.86 g/dL to 11.27 g/dL over an average supplementation period of 58.5 days. Notably, 97.6% reported no adverse effects, highlighting its safety profile .

Comparative Efficacy

A comparison of this compound with other forms of iron supplementation is illustrated below:

Iron Supplement Hemoglobin Increase (g/dL) GI Side Effects (%) Study Reference
This compound0.5436
Ferrous SulfateLower than BisglycinateHigher
Ferrous FumarateComparable but less effectiveHigher

Safety Profile

The safety of this compound has been extensively documented. In studies focusing on pregnant populations, adverse events were minimal:

  • Adverse Events : In one study, only 2.4% of participants reported mild gastrointestinal issues, such as nausea or constipation .
  • Tolerability : A significant majority (93%) rated the tolerability of this compound as good to very good, indicating high patient compliance and satisfaction .

Q & A

Basic Research Questions

Q. How does ferrous bisglycinate compare to ferrous sulfate in bioavailability and gastrointestinal tolerance?

this compound demonstrates comparable or superior bioavailability to ferrous sulfate at lower elemental iron doses. In a randomized trial, 25 mg/day of this compound was as effective as 50 mg/day of ferrous sulfate in preventing iron deficiency (ID) and iron deficiency anemia (IDA) during pregnancy, with significantly fewer gastrointestinal complaints (e.g., nausea, constipation) reported in the bisglycinate group . Mechanistically, bisglycinate’s chelated structure prevents dissociation in the stomach, reducing oxidative stress and mucosal irritation . Researchers should design trials with matched molar iron concentrations (not elemental iron) to directly compare absorption kinetics.

Q. What experimental models are optimal for studying iron transport mechanisms of this compound?

DMT1-knockout Caco-2 intestinal cell lines, generated via CRISPR-Cas9, are critical for distinguishing DMT1-dependent vs. -independent iron uptake pathways. Studies using these models revealed that this compound bypasses DMT1 transporters, relying instead on peptide transporter 1 (PepT1) for absorption, which may explain its enhanced tolerability in individuals with DMT1 mutations . For in vivo studies, porcine models have been used to assess gut microbiota modulation and antioxidant capacity via the AMPK/FOXO pathway .

Q. What dosing protocols are recommended for this compound in clinical trials?

A daily dose of 25–30 mg elemental iron from this compound is sufficient to prevent IDA in 95% of pregnant women, as shown in longitudinal studies . For therapeutic use in anemia, 60–100 mg/day may be required, but higher doses should be validated against biomarkers (e.g., hemoglobin, ferritin, hepcidin) to avoid iron overload .

Advanced Research Questions

Q. How do demographic factors (e.g., age, pregnancy) influence the efficacy of this compound supplementation?

Meta-analyses reveal significant variability: pregnant women show a mean hemoglobin increase of 1.9–2.0 g/dL with bisglycinate over 4–12 weeks, while children exhibit minimal response due to differences in iron regulation and baseline iron status . In non-anemic pregnant women, liposomal iron (a related formulation) increased ferritin without altering hematological parameters, suggesting bisglycinate’s effects may depend on baseline iron stores . Researchers should stratify participants by baseline ferritin (<30 ng/mL vs. ≥30 ng/mL) and monitor hepcidin levels to predict responsiveness.

Q. What molecular pathways underlie this compound’s modulation of gut microbiota and antioxidant activity?

Multi-omics analyses in pigs showed this compound upregulates intestinal antioxidant enzymes (e.g., SOD, GPx) via AMPK/FOXO signaling, while reducing pathogenic bacteria (e.g., Escherichia-Shigella) and increasing beneficial taxa (e.g., Lactobacillus). This contrasts with ferrous sulfate, which induces dysbiosis and oxidative stress . To replicate these findings, use 16S rRNA sequencing for microbiota profiling and RNA-seq to map AMPK/FOXO pathway activation in intestinal epithelial cells.

Q. How can contradictory findings on this compound’s efficacy (e.g., vs. sucrosomal iron) be reconciled?

In head-to-head trials, sucrosomal iron showed a faster hemoglobin rise (5.1 g/dL vs. 3.1 g/dL in bisglycinate at 30 days), but bisglycinate had fewer side effects . These discrepancies may arise from differences in iron release kinetics: sucrosomal iron’s phospholipid coating accelerates duodenal absorption, while bisglycinate’s gradual release favors sustained iron incorporation. Researchers should conduct pharmacokinetic studies measuring area-under-the-curve (AUC) for iron absorption and correlate with long-term outcomes (e.g., ferritin at 6 months).

Q. Methodological Considerations

Q. What biomarkers and assays are critical for evaluating this compound’s efficacy and safety?

  • Primary endpoints : Hemoglobin (Hb), serum ferritin (SF), transferrin saturation (TSAT).
  • Safety : Fecal calprotectin (for gut inflammation), hepcidin-25 (iron regulation), and oxidative stress markers (e.g., malondialdehyde) .
  • Advanced assays : Stable isotope tracing (⁵⁷Fe/⁵⁸Fe) to quantify iron absorption; flow cytometry for erythrocyte zinc protoporphyrin (ZnPP) in anemia .

Q. How should researchers address inter-study variability in this compound trials?

Standardize protocols for:

  • Timing of supplementation : Administer bisglycinate ≥2 hours apart from calcium/magnesium supplements to avoid chelation interference.
  • Dietary controls : Record phytate and vitamin C intake, which modulate non-heme iron absorption.
  • Endpoint harmonization : Use the WHO’s thresholds for anemia (Hb <12 g/dL in women) and iron deficiency (ferritin <15 ng/mL) .

Q. Data Contradictions and Analysis

Q. Why do some studies report minimal differences in hematological outcomes between bisglycinate and conventional iron salts?

Suboptimal dosing (e.g., ≤18 mg elemental iron) or short trial duration (<4 weeks) may obscure differences. In a Cambodian trial, 18 mg bisglycinate failed to increase ferritin vs. 60 mg sulfate, highlighting dose-dependency . Use power analyses to ensure adequate sample sizes for detecting clinically relevant Hb changes (Δ ≥0.5 g/dL).

Q. What statistical approaches are recommended for analyzing iron supplementation trials?

Employ mixed-effects models to account for repeated measures (e.g., Hb at baseline, 4 weeks, 12 weeks) and adjust for covariates (e.g., baseline ferritin, inflammation). For non-inferiority trials, predefine margins (e.g., ΔHb ≤0.3 g/dL) and use two one-sided tests (TOST) .

Properties

CAS No.

20150-34-9

Molecular Formula

C4H6FeN2O4

Molecular Weight

201.95 g/mol

IUPAC Name

2-azanidylacetate;iron(4+)

InChI

InChI=1S/2C2H4NO2.Fe/c2*3-1-2(4)5;/h2*3H,1H2,(H,4,5);/q2*-1;+4/p-2

InChI Key

MECJLZIFMOMXPW-UHFFFAOYSA-L

SMILES

C(C(=O)[O-])N.C(C(=O)[O-])N.[Fe+2]

Canonical SMILES

C(C(=O)[O-])[NH-].C(C(=O)[O-])[NH-].[Fe+4]

Key on ui other cas no.

20150-34-9

Pictograms

Irritant

Synonyms

Bis(glycinato)iron;  Bis(glycinato-N,O)iron ;  B-Traxim 2C Fe;  Bis(glycinato)iron;  Fechel;  Ferrochel;  Ferrous Bisglycinate;  Ferrous Glycinate;  Iron Bisglycinate;  Iron Glycinate;  Iron Preparation SE_x000B_

Origin of Product

United States

Synthesis routes and methods

Procedure details

The water is heated to 60° C., and the iron II sulfate heptahydrate and the glycine are then introduced into the water in a mixer.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Sulfamyl isocyanate
Ferrous bisglycinate
Sulfamyl isocyanate
Ferrous bisglycinate
Sulfamyl isocyanate
Ferrous bisglycinate
Sulfamyl isocyanate
Sulfamyl isocyanate
Ferrous bisglycinate
Sulfamyl isocyanate
Ferrous bisglycinate
Sulfamyl isocyanate
Ferrous bisglycinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.